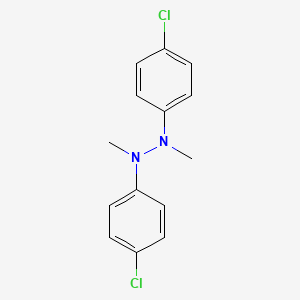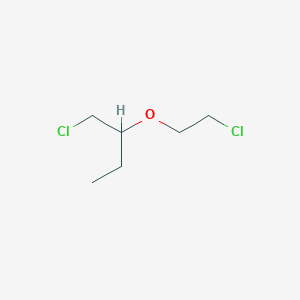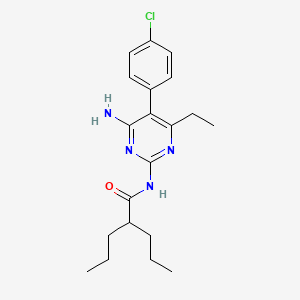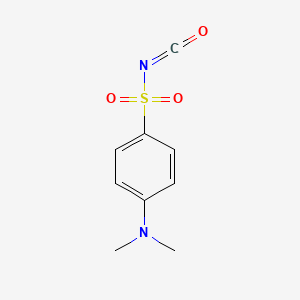
4-(Dimethylamino)benzene-1-sulfonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)benzene-1-sulfonyl isocyanate is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl isocyanate group. This compound is known for its reactivity and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
化学反应分析
Types of Reactions
4-(Dimethylamino)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding addition products.
Cyclization Reactions: It can undergo cyclization reactions with bifunctional nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various heterocyclic compounds, depending on the nature of the nucleophile and reaction conditions.
科学研究应用
4-(Dimethylamino)benzene-1-sulfonyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ureas, carbamates, and heterocyclic compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Dimethylamino)benzene-1-sulfonyl isocyanate include:
4-(Dimethylamino)benzenesulfonyl chloride: A precursor in the synthesis of the isocyanate compound.
4-(Dimethylamino)benzenesulfonamide: A related compound with a sulfonamide group instead of an isocyanate group.
4-(Dimethylamino)benzene-1-sulfonyl hydrazide: Another related compound with a hydrazide group.
Uniqueness
The uniqueness of this compound lies in its high reactivity and versatility in forming stable covalent bonds with a wide range of nucleophiles. This makes it a valuable reagent in organic synthesis and various scientific research applications.
属性
CAS 编号 |
52405-95-5 |
|---|---|
分子式 |
C9H10N2O3S |
分子量 |
226.25 g/mol |
IUPAC 名称 |
4-(dimethylamino)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)8-3-5-9(6-4-8)15(13,14)10-7-12/h3-6H,1-2H3 |
InChI 键 |
RFSNSDUSMOSXHC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



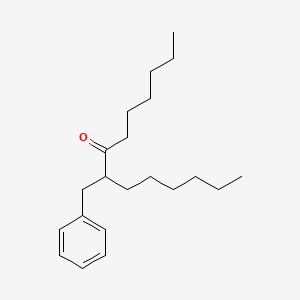

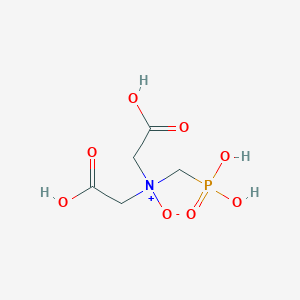
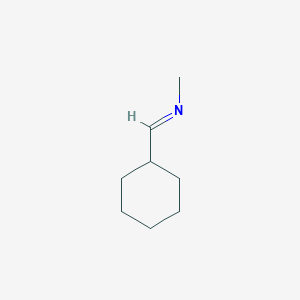
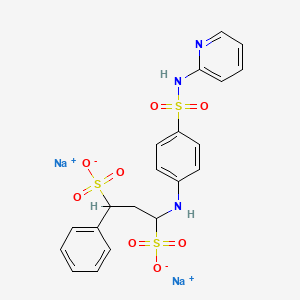
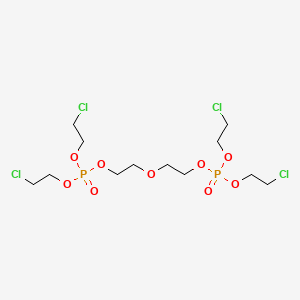

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
